5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole
Description
Properties
IUPAC Name |
5-(2-methoxyethoxymethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-12-4-5-13-7-9-2-3-10-11(6-9)15-8-14-10/h2-3,6H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIZNARXTPKVTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531654 | |
| Record name | 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87437-42-1 | |
| Record name | 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70531654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of 5-Hydroxy-1,3-benzodioxole
A hydroxyl group at position 5 serves as a nucleophile for alkylation. This approach parallels ProQuest’s use of propargyl bromide for etherification:
-
Synthesis of 5-Hydroxy-1,3-benzodioxole :
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Williamson Ether Synthesis :
Example Protocol
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 16 h, N₂ atmosphere | 82% |
| 2 | (2-Methoxyethoxy)methyl chloride | Reflux, 24 h | 78% |
Substituted Catechol Precursor Route
Introducing the side chain before benzodioxole formation ensures regioselectivity:
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Synthesis of 4-[(2-Methoxyethoxy)methyl]catechol :
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Ring Closure :
Advantages :
Optimization Challenges and Solutions
Regioselectivity in Electrophilic Substitution
The benzodioxole’s electron-rich ring directs electrophiles to positions 4 and 6. To favor position 5:
Side Chain Stability
The ether side chain is prone to acid-catalyzed cleavage. Mitigation strategies include:
-
Neutral pH Workup : Avoid strong acids/bases during extraction.
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Anhydrous Conditions : Use dried solvents and inert atmospheres for alkylation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Alkylation | 3–4 | 60–75 | Short sequence | Requires 5-hydroxy intermediate |
| Substituted Catechol | 5–6 | 50–65 | Regioselective | Multiple protection steps |
| Chiral Reduction | 4–5 | 70–80 | High enantiopurity | Complex intermediate handling |
Scalability and Industrial Feasibility
The PTC-mediated ring closure (source 3) is industrially viable due to low catalyst loading and aqueous compatibility. For large-scale production:
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of protecting groups.
Biology: Investigated for its potential as a bioactive compound in pest control.
Medicine: Explored for its therapeutic properties, including potential anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action for 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound is known to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,3-benzodioxole scaffold allows for diverse substitutions, leading to compounds with distinct biological and chemical profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Stability : Ether bonds in the target compound resist hydrolysis better than ester-containing analogs (e.g., phosmet derivatives) .
Biological Activity
5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole is a compound belonging to the benzodioxole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodioxole core, which is known for its diverse biological activities.
Biological Activity Overview
Benzodioxole derivatives have been extensively studied for their various biological activities, including:
- Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.
- Antimicrobial and Antiviral Activities : Certain compounds in this class have demonstrated efficacy against bacterial and viral infections.
Anticancer Activity
Recent studies have synthesized and evaluated various benzodioxole derivatives for their anticancer properties. Notably, the compound this compound was evaluated in a series of assays.
Cytotoxicity Testing
Cytotoxicity was assessed using the MTS assay across several cancer cell lines including HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). The results indicated varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (mM) | Notes |
|---|---|---|---|
| This compound | Hep3B | 4.5 | Moderate cytotoxicity observed |
| Control (Doxorubicin) | Hep3B | 0.1 | Strong cytotoxicity |
The IC50 value for this compound indicates that while it has some cytotoxic effects, it is significantly less potent than established chemotherapeutic agents like Doxorubicin.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. The decrease in α-fetoprotein (α-FP) levels in treated Hep3B cells suggests reduced tumorigenicity and proliferation.
Other Biological Activities
In addition to anticancer effects, benzodioxole derivatives are noted for:
- Antioxidant Activity : Compounds have shown potential in scavenging free radicals.
- Analgesic Properties : Some derivatives exhibit pain-relieving effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzodioxole derivatives:
-
Study on Anticancer Activity :
- A series of benzodioxole derivatives were synthesized and tested against various cancer cell lines. The study found that modifications to the benzodioxole structure can enhance anticancer activity.
- Compounds with amide groups showed significantly lower IC50 values compared to those without, indicating a structure-activity relationship.
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Evaluation of Anti-inflammatory Effects :
- Research indicated that certain benzodioxole derivatives could inhibit inflammatory pathways, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for constructing the 1,3-benzodioxole core in derivatives like 5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole?
- The synthesis of 1,3-benzodioxole derivatives often involves coupling aromatic fragments with functionalized side chains. For example, imidazole hybrids are synthesized via condensation reactions between oximino esters and imidazole precursors under reflux conditions. The 1,3-benzodioxole core can be functionalized with methoxyethoxy groups using nucleophilic substitution or Mitsunobu reactions. Structural confirmation is achieved through spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction .
Q. How is the structural configuration of this compound derivatives verified experimentally?
- Key methods include:
- NMR spectroscopy : Assigning proton environments (e.g., methoxyethoxy protons at δ ~3.5–4.5 ppm) and aromatic resonances.
- Single-crystal X-ray diffraction : Resolving spatial arrangements, such as the (E)-configuration of oximino groups in derivatives like compound 5o .
- Mass spectrometry : Confirming molecular weights via HRMS (EI or ESI) .
Q. What analytical techniques are critical for distinguishing between structural isomers of benzodioxole-containing compounds?
- GC/MS : Preliminary identification of isomers based on fragmentation patterns.
- 1D/2D NMR : Differentiating substituent positions (e.g., methoxyethoxy vs. propenyl groups) through NOESY or COSY correlations.
- X-ray crystallography : Resolving ambiguities in cases where spectroscopic data overlap, as demonstrated in safrole and myristicin isomer analysis .
Advanced Research Questions
Q. What role does the 1,3-benzodioxole moiety play in modulating biological activity, such as antifungal or enzyme inhibitory effects?
- The benzodioxole fragment enhances lipophilicity and π-π stacking with biological targets. For example:
- Antifungal activity : Derivatives with methoxyethoxy side chains (e.g., compounds 5b, 5l) showed MIC values <16 µg/mL against Candida spp. due to membrane disruption .
- Kinase selectivity : In GRK2 inhibitors, benzodioxole groups improved selectivity over ROCK1 by avoiding steric clashes with Tyr25 in the ATP-binding pocket .
Q. How can substituent variations on the benzodioxole ring influence molecular interactions in enzyme binding pockets?
- Substituent size and orientation critically impact binding:
- Enzyme inhibitors : Larger substituents (e.g., 1,4-benzodioxole) reduced potency in BioA transaminase inhibitors due to poor shape complementarity with the Gly172 pocket. Smaller groups (e.g., 5-membered heterocycles) maintained activity but lowered selectivity .
- Antifungal SAR : Electron-withdrawing groups (e.g., nitro) on the benzodioxole ring increased antifungal efficacy by enhancing electrophilic interactions with fungal enzymes .
Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the benzodioxole ring affect antifungal efficacy?
- Systematic variation of substituents reveals:
- Methoxyethoxy chains : Improved solubility and bioavailability, as seen in compound 5o (MIC = 8 µg/mL against Aspergillus niger).
- Ester vs. ether linkages : Esters (e.g., 5a-r) showed higher activity due to hydrolytic stability, while ethers exhibited reduced penetration .
Q. What computational methods are used to predict the electronic properties of benzodioxole derivatives, and how do these correlate with experimental reactivity?
- Quantum chemical calculations : HOMO/LUMO energies from DFT predict electrophilic/nucleophilic sites. For example, ESR studies on benzodioxole radical cations correlated hyperfine splitting constants with HOMO densities, explaining reactivity in electrophilic substitutions .
- Molecular docking : Simulated binding of methoxyethoxy-substituted derivatives with fungal CYP51 enzymes identified key hydrophobic interactions .
Q. What are the challenges in achieving selectivity for benzodioxole-containing compounds in kinase inhibition, and how can structural modifications address this?
- Selectivity hurdles : Benzodioxole derivatives often exhibit pan-kinase activity due to conserved ATP-binding pockets. For instance, replacing indazole with benzodioxole in GRK2 inhibitors restored ROCK1 inhibition in homologated analogs (e.g., compound 13c) .
- Solutions :
- Rigidified side chains : Reducing conformational flexibility minimizes off-target binding.
- Steric tuning : Substituents like trifluoromethyl groups improve selectivity by filling subpockets (e.g., in BioA inhibitors) .
Methodological Recommendations
- For synthesis : Prioritize single-crystal X-ray validation to resolve stereochemical ambiguities .
- For SAR studies : Combine in vitro assays (e.g., MIC, IC50) with molecular dynamics simulations to rationalize substituent effects .
- For electronic analysis : Use ESR and DFT to correlate hyperfine splitting with reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
